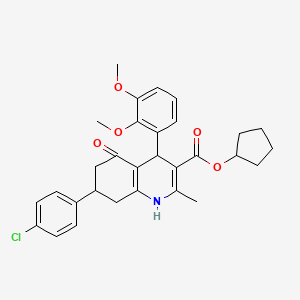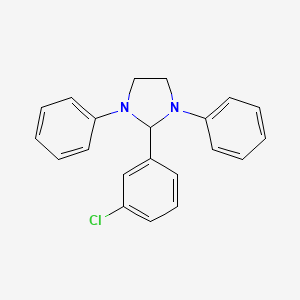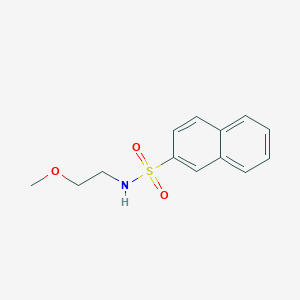![molecular formula C13H20INO B5028449 N-[3-(4-iodophenoxy)propyl]-1-butanamine](/img/structure/B5028449.png)
N-[3-(4-iodophenoxy)propyl]-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-iodophenoxy)propyl]-1-butanamine, commonly known as "PB-22", is a synthetic cannabinoid that was first identified in 2012. It belongs to the family of indole-based synthetic cannabinoids, which are known for their psychoactive effects similar to those of natural cannabinoids found in the cannabis plant. PB-22 has gained attention for its potential use in scientific research due to its strong binding affinity for cannabinoid receptors in the brain and its ability to activate these receptors.
作用机制
PB-22 exerts its effects through its binding to CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune responses. Activation of CB1 receptors by PB-22 can lead to various effects, including altered mood, perception, and cognition. Activation of CB2 receptors can lead to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
PB-22 has been shown to have various biochemical and physiological effects, including altered neurotransmitter release, altered gene expression, and altered immune responses. It has been shown to increase dopamine and serotonin release in the brain, leading to altered mood and perception. It has also been shown to alter the expression of genes involved in inflammation and immune responses, leading to anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
PB-22 has several advantages for use in lab experiments. It has a high binding affinity for CB1 and CB2 receptors, allowing for precise activation of these receptors. It is also stable and can be easily synthesized in large quantities. However, PB-22 also has some limitations. It has a relatively short half-life, meaning its effects may not be long-lasting. It also has the potential to cause adverse effects, including altered mood and cognition, which may limit its use in certain experiments.
未来方向
PB-22 has the potential to be used in various areas of scientific research. One possible future direction is the study of its effects on inflammation and immune responses. PB-22 has been shown to have anti-inflammatory and immunomodulatory effects, which could be further explored in the context of autoimmune diseases and other inflammatory conditions. Another future direction is the study of its effects on addiction and substance abuse. PB-22 has been shown to activate CB1 receptors, which are involved in the addictive properties of cannabinoids. Further research could explore its potential as a treatment for addiction and substance abuse disorders.
合成方法
PB-22 can be synthesized through a multistep process involving the reaction of 4-iodophenol with 3-bromopropylamine, followed by the reaction of the resulting intermediate with 1-butanamine. The final product is obtained through purification and isolation steps.
科学研究应用
PB-22 has been used in scientific research to study the effects of synthetic cannabinoids on the brain and other physiological systems. It has been shown to have a strong binding affinity for CB1 and CB2 receptors, which are found in the brain and immune system, respectively. This binding affinity allows PB-22 to activate these receptors, leading to various physiological effects.
属性
IUPAC Name |
N-[3-(4-iodophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO/c1-2-3-9-15-10-4-11-16-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIJSWCLKOXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5028367.png)



![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5028411.png)

![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)

![2-[5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)
